molecular formula C10H7ClF3NO4S2 B3035694 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl-2,5-dihydrothiophene 1,1-dioxide CAS No. 338407-01-5

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl-2,5-dihydrothiophene 1,1-dioxide

Cat. No. B3035694
CAS RN: 338407-01-5
M. Wt: 361.7 g/mol
InChI Key: VDWJPKGOUGLZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-Chloro-5-(trifluoromethyl)pyridin-2-ol” is a halogenated pyridine derivative and a fluorinated building block . It has a molecular formula of C6H3ClF3NO .


Synthesis Analysis

The synthesis of similar compounds often involves condensation, decarboxylation, reduction, and deprotection reactions . For example, the synthesis of fluopyram, a related compound, involves a stepwise liquid-phase/vapor–phase synthesis .


Molecular Structure Analysis

The molecular structure of “3-Chloro-5-(trifluoromethyl)pyridin-2-ol” includes a pyridine ring with a chlorine atom and a trifluoromethyl group attached .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include reduction, deprotection, and amidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often influenced by the presence of the trifluoromethyl group and the pyridine moiety .

Scientific Research Applications

Heterocyclic Chemistry

A study by Chaloner et al. (1992) explored the use of dihydrothiophene dioxides as precursors to heterocyclic o-quinodimethanes, which have significant implications in heterocyclic chemistry. Their work showed the potential of these compounds in the synthesis of various heterocyclic structures (Chaloner et al., 1992).

Synthesis of Tetrahydropyridine Derivatives

An and Wu (2017) demonstrated the synthesis of sulfonated tetrahydropyridine derivatives using a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates. This method represents a catalyst-free approach to generate these derivatives, highlighting the versatility of dihydrothiophene dioxides in organic synthesis (An & Wu, 2017).

Pyrrole Synthesis

Research by Banala et al. (2010) involved the reaction of 2,3-dihydrothiophene 1,1-dioxide with tosylmethyl isocyanide, leading to the formation of a new type of functionalized pyrrole. This work contributes to the field of pyrrole synthesis and its potential applications in pharmaceutical research (Banala, Wurst, & Kräutler, 2010).

Intramolecular Interaction Studies

Klimusheva et al. (1980) conducted a spectral investigation of intramolecular interaction in sulfur-organic compounds, including derivatives of dihydrothiophene dioxides. This research provides insights into the chemical properties and stability of these compounds (Klimusheva, Bezmenova, Soroka, & Róde, 1980).

Application in Asymmetric Synthesis

A study by Meng et al. (2017) focused on the asymmetric hydrogenation of 3-substituted 2,5-dihydropyrroles and 2,5-dihydrothiophene 1,1-dioxides using an iridium catalyst. This work has implications in the field of asymmetric synthesis and the development of chiral pharmaceuticals (Meng, Xia, Wang, Zhang, Yang, & Zhang, 2017).

Safety And Hazards

Similar compounds, such as “3-Chloro-5-(trifluoromethyl)pyridine”, have been classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The development of fluorinated organic chemicals, including those containing a trifluoromethyl group, is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl-2,5-dihydrothiophene 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3NO4S2/c11-8-3-6(10(12,13)14)4-15-9(8)21(18,19)7-1-2-20(16,17)5-7/h1,3-4H,2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWJPKGOUGLZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CS1(=O)=O)S(=O)(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl-2,5-dihydrothiophene 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl-2,5-dihydrothiophene 1,1-dioxide
Reactant of Route 2
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl-2,5-dihydrothiophene 1,1-dioxide
Reactant of Route 3
Reactant of Route 3
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl-2,5-dihydrothiophene 1,1-dioxide
Reactant of Route 4
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl-2,5-dihydrothiophene 1,1-dioxide
Reactant of Route 5
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl-2,5-dihydrothiophene 1,1-dioxide
Reactant of Route 6
Reactant of Route 6
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl-2,5-dihydrothiophene 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.